Poly(epichlorohydrin-co-ethylene oxide)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxirane, (chloromethyl)-, polymer with oxirane is a polymeric compound formed by the polymerization of oxirane and (chloromethyl)oxirane. This compound is known for its unique chemical properties and versatility in various industrial applications. It is commonly used in the production of resins, adhesives, and coatings due to its excellent chemical resistance and mechanical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxirane, (chloromethyl)-, polymer with oxirane typically involves the polymerization of oxirane and (chloromethyl)oxirane. The reaction is initiated by a catalyst, often a Lewis acid such as boron trifluoride or a strong base like sodium hydroxide. The polymerization process can be carried out under controlled temperature and pressure conditions to achieve the desired molecular weight and polymer structure.

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale polymerization reactors where oxirane and (chloromethyl)oxirane are continuously fed into the reactor along with the catalyst. The reaction mixture is maintained at a specific temperature and pressure to ensure consistent polymer quality. The resulting polymer is then purified and processed into various forms such as pellets, powders, or films for different applications.

Analyse Chemischer Reaktionen

Types of Reactions

Oxirane, (chloromethyl)-, polymer with oxirane undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the (chloromethyl) group can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Addition Reactions: The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized polymers.

Cross-Linking Reactions: The polymer can be cross-linked with other polymers or small molecules to enhance its mechanical properties and chemical resistance.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

Addition Reactions: Nucleophiles such as alcohols, amines, and thiols are used under acidic or basic conditions to open the oxirane ring.

Cross-Linking Reactions: Cross-linking agents such as polyamines, polyols, and diisocyanates are used under controlled conditions to achieve the desired degree of cross-linking.

Major Products Formed

Substitution Reactions: Products include hydroxylated, aminated, or thiolated polymers.

Addition Reactions: Functionalized polymers with various side groups depending on the nucleophile used.

Cross-Linking Reactions: Cross-linked polymers with enhanced mechanical strength and chemical resistance.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

PECH-co-EO is synthesized from epichlorohydrin and ethylene oxide, resulting in a copolymer characterized by its unique physical and chemical properties. The molecular formula is C5H9ClO2 with a molecular weight of approximately 136.58 g/mol. It exhibits a density of 1.32 g/mL at 25 °C .

Polymer Electrolytes

PECH-co-EO is widely studied as a polymer electrolyte due to its ionic conductivity and flexibility. Research has shown that incorporating lithium salts into PECH-co-EO enhances its conductivity, making it suitable for use in batteries and fuel cells. For instance, studies have demonstrated that the addition of LiClO4 results in improved performance metrics for polymer electrolyte membranes (PEMs) .

Table 1: Conductivity of PECH-co-EO with Various Additives

| Additive | Ionic Conductivity (S/cm) | Application |

|---|---|---|

| LiClO4 | 0.1 | Lithium batteries |

| NaI/I2 | 0.05 | Self-humidifying membranes |

| Imidazoles | 0.15 | Polymer ionic liquids |

Fuel Cells

In fuel cell technology, PECH-co-EO serves as a proton-conducting membrane, where its properties can be tailored through modification with dendritic structures to enhance ion transport . The dielectric properties of oriented membranes have shown significant improvements in conductivity, making them ideal candidates for high-performance fuel cells.

Drug Delivery Systems

The biocompatibility of PECH-co-EO makes it an attractive material for drug delivery systems. Its ability to form hydrogels allows for controlled release mechanisms, which are crucial in therapeutic applications. Studies have indicated that the copolymer can encapsulate various drugs while maintaining their stability and bioavailability .

Tissue Engineering

PECH-co-EO has been explored for use in scaffolds for tissue engineering due to its favorable mechanical properties and biocompatibility. Research shows that scaffolds made from this copolymer support cell attachment and proliferation, promoting tissue regeneration .

Coatings and Adhesives

The adhesive properties of PECH-co-EO make it suitable for use in coatings and adhesives that require flexibility and durability. Its resistance to solvents and chemicals enhances the longevity of coatings applied to various substrates.

Table 2: Performance Characteristics of PECH-co-EO Coatings

| Property | Value | Application Area |

|---|---|---|

| Tensile Strength | 25 MPa | Industrial coatings |

| Elongation at Break | 300% | Flexible adhesives |

| Chemical Resistance | High | Protective coatings |

Case Study 1: Conductivity Enhancement

A study investigated the effect of modifying PECH-co-EO with dendritic structures on its ionic conductivity. The results indicated that the incorporation of dendrimers significantly improved the long-range pathways for ion transport, achieving conductivities up to 0.15 S/cm under optimal conditions .

Case Study 2: Drug Release Kinetics

In another study focusing on drug delivery applications, PECH-co-EO hydrogels were tested for their drug release profiles. The results demonstrated sustained release over extended periods, indicating potential for chronic disease management applications .

Wirkmechanismus

The mechanism of action of oxirane, (chloromethyl)-, polymer with oxirane involves the reactivity of the oxirane ring and the (chloromethyl) group. The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized polymers. The (chloromethyl) group can participate in substitution reactions, allowing for further modification of the polymer. These reactions enable the polymer to form strong covalent bonds with other molecules, enhancing its mechanical properties and chemical resistance.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Epichlorohydrin: A similar compound with a (chloromethyl) group and an oxirane ring, used in the production of epoxy resins.

Glycidyl Chloride: Another compound with similar reactivity, used in the synthesis of various functionalized polymers.

Chloropropylene Oxide: A compound with similar chemical properties, used in the production of specialty polymers and coatings.

Uniqueness

Oxirane, (chloromethyl)-, polymer with oxirane is unique due to its combination of the oxirane ring and the (chloromethyl) group, which provides a versatile platform for various chemical modifications. This versatility allows for the synthesis of a wide range of functionalized polymers with tailored properties for specific applications.

Eigenschaften

CAS-Nummer |

24969-10-6 |

|---|---|

Molekularformel |

C5H9ClO2 |

Molekulargewicht |

136.58 g/mol |

IUPAC-Name |

2-(chloromethyl)oxirane;oxirane |

InChI |

InChI=1S/C3H5ClO.C2H4O/c4-1-3-2-5-3;1-2-3-1/h3H,1-2H2;1-2H2 |

InChI-Schlüssel |

OIXNFJTTYAIBNF-UHFFFAOYSA-N |

SMILES |

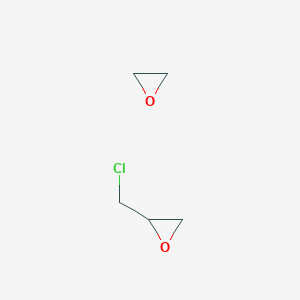

C1CO1.C1C(O1)CCl |

Kanonische SMILES |

C1CO1.C1C(O1)CCl |

Synonyme |

(chloromethyl)-oxiranpolymerwithoxirane; Oxirane,(chloromethyl)-,polymerwithoxirane; EPICHLOROHYDRIN/ETHYLENE OXIDE COPOLYMER; POLY(EPICHLOROHYDRIN-CO-ETHYLENE OXIDE); EPICHLOROHYDRIN-ETHYLENE OXIDE POLYMER; ALPHA-Epichlorohydrin-ethylene oxide copolymer |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.